2,5,8-Trimethylquinolin-4-ol

Description

Significance of the Quinoline (B57606) Heterocyclic System in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic system, holds a position of considerable importance in the chemical sciences. numberanalytics.comijpsjournal.comresearchgate.net Structurally, it is a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comiosrjournals.org This fusion imparts unique electronic properties and a versatile reactivity profile, making it a crucial building block in organic synthesis. numberanalytics.com

First isolated from coal tar in the 19th century, the study of quinoline has become foundational in heterocyclic chemistry. numberanalytics.com Its name is derived from quinine, the well-known antimalarial compound, highlighting the system's historical and ongoing significance in medicine. numberanalytics.com Beyond pharmaceuticals, quinoline and its derivatives are pivotal in the development of agrochemicals, such as fungicides, and advanced materials like those used in organic light-emitting diodes (OLEDs). numberanalytics.comecorfan.org The adaptability of the quinoline nucleus allows it to serve as a precursor for a vast array of complex molecules, securing its role as a key scaffold in both industrial and academic research. numberanalytics.comecorfan.org

Overview of Substituted Quinoline Derivatives in Academic Investigations

Substituted quinoline derivatives are a major focus of academic research due to their broad spectrum of biological activities. iosrjournals.orgorientjchem.org The ability to modify the quinoline core by introducing various functional groups allows chemists to fine-tune the molecule's properties, leading to the development of potent and selective agents for various applications. orientjchem.orgscientific.net

Academic investigations have extensively documented the diverse pharmacological responses of these derivatives, which include anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory activities. researchgate.netiosrjournals.orgorientjchem.org For instance, research has shown that the placement of substituents on the quinoline ring is critical for biological efficacy. The introduction of a fluorine atom at the 6-position can enhance antibacterial properties, while modifications at the 4-position can increase anticancer potency. orientjchem.org The versatility of the quinoline scaffold is further demonstrated by its combination with other heterocyclic structures to create novel compounds with enhanced or unique activities. orientjchem.org Numerous studies, including those on 3D QSAR-based design and as inhibitors for specific enzymes like EGFR and hDHODH, underscore the intense academic effort to explore the therapeutic potential of substituted quinolines. nih.govnih.gov

Rationale for Dedicated Research on 2,5,8-Trimethylquinolin-4-ol (B1266977)

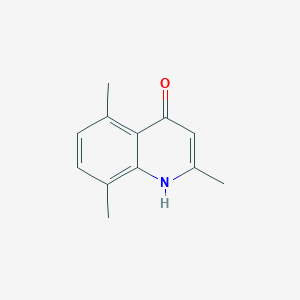

Dedicated research into this compound is driven by its specific molecular architecture and the resulting potential for novel chemical and biological applications. ontosight.ai The compound is a member of the quinoline family, distinguished by three methyl groups at positions 2, 5, and 8, and a hydroxyl group at position 4. ontosight.ai This particular arrangement of substituents is of interest to medicinal chemists as it is believed to contribute to a distinct profile of biological activities. ontosight.ai

The primary rationale for its investigation lies in its potential as a precursor for synthesizing more complex quinoline derivatives and its own inherent bioactivity. ontosight.ai Preliminary studies suggest that its derivatives may possess antimicrobial and anticancer properties, making it a valuable subject for further exploration in drug discovery. ontosight.ai Understanding the synthesis, reactivity, and biological profile of this compound provides a foundation for developing new therapeutic agents and other functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8-trimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVSWQVZPILKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=C(NC2=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296536 | |

| Record name | 2,5,8-trimethylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54598-17-3, 500350-48-1 | |

| Record name | 2,5,8-trimethylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 500350-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursors

Historical Evolution of Synthetic Approaches to Substituted Quinolines

The foundational methods for quinoline (B57606) synthesis were established in the late 19th and early 20th centuries. These named reactions remain central to quinoline chemistry, though they have been significantly modified and improved over the years. wikipedia.orgablelab.eu Many of these classical syntheses involve the cyclization of aniline (B41778) derivatives. thieme-connect.de

Key historical methods include:

Skraup Synthesis: This reaction involves heating anilines with glycerol, sulfuric acid, and an oxidizing agent (like arsenic pentoxide or nitrobenzene) to produce quinolines. thieme-connect.deresearchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones, which are often formed in situ from aldehydes or ketones in the presence of an acid catalyst. researchgate.netorganic-chemistry.org

Combes Synthesis: This method involves the reaction of an aniline with a 1,3-diketone in the presence of an acid catalyst to form the quinoline ring. thieme-connect.de

Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester). organic-chemistry.orgd-nb.info Its practicality can sometimes be limited by the instability of the 2-aminobenzaldehyde precursors. thieme-connect.de

Conrad-Limpach Synthesis: This reaction produces 4-hydroxyquinolines (quinolin-4-ones) through the condensation of anilines with β-ketoesters. wikipedia.org The reaction is typically biphasic, involving an initial condensation at lower temperatures followed by a high-temperature thermal cyclization. wikipedia.orgnih.gov

Gould-Jacobs Reaction: A versatile method for preparing 4-hydroxyquinolines, this reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization, typically at high temperatures, to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be saponified and decarboxylated. ablelab.euwikipedia.org

These classical methods, while foundational, often require harsh conditions such as high temperatures and strong acids, which can limit their applicability and lead to environmental concerns. wikipedia.orgablelab.eu

| Historical Synthesis | Precursors | Product Type | Reference(s) |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline | thieme-connect.de, researchgate.net |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | organic-chemistry.org, researchgate.net |

| Combes Synthesis | Aniline, 1,3-Diketone | Substituted Quinoline | thieme-connect.de |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Active Methylene (B1212753) Compound | Substituted Quinoline | organic-chemistry.org, d-nb.info |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline (B1666331) | wikipedia.org, nih.gov |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | wikipedia.org, ablelab.eu |

Contemporary Strategies for the Synthesis of 2,5,8-Trimethylquinolin-4-ol (B1266977)

Modern synthetic approaches to polysubstituted quinolines often build upon classical methods, introducing new catalysts, milder reaction conditions, and strategies to enhance regioselectivity and sustainability. The synthesis of this compound is most logically achieved through methods that build the quinolin-4-one core, such as the Conrad-Limpach or Gould-Jacobs reactions, using appropriately substituted precursors.

Regioselective Synthesis Pathways

Achieving the specific 2,5,8-trimethyl substitution pattern requires precise control over the cyclization step. The substitution on the final quinoline ring is dictated by the substitution pattern of the precursors.

For this compound, the key is the use of 2,5-dimethylaniline (B45416) as the starting aniline derivative. This ensures the placement of methyl groups at what will become the C5 and C8 positions of the quinoline core. The subsequent reaction with a suitable three-carbon component determines the structure of the newly formed heterocyclic ring.

In a Conrad-Limpach synthesis , reacting 2,5-dimethylaniline with ethyl acetoacetate (B1235776) would lead to the formation of the target compound. The aniline nitrogen attacks the keto group of the β-ketoester, and subsequent cyclization between the ortho-position of the aniline (C6) and the ester carbonyl group, followed by tautomerization, yields the 4-hydroxyquinoline. wikipedia.org The methyl group from the ethyl acetoacetate becomes the C2-substituent.

In a Gould-Jacobs reaction , the cyclization of the anilinomethylenemalonate intermediate derived from 2,5-dimethylaniline must occur at the C6 position of the aniline ring. The regioselectivity of this electrocyclization is influenced by both steric and electronic factors. d-nb.info

The Friedländer synthesis can also be highly regioselective. organic-chemistry.org However, for synthesizing a 4-hydroxyquinoline like the target compound, the Conrad-Limpach and Gould-Jacobs approaches are more direct.

Application of Sustainable Chemistry Principles in Synthesis

Efforts to develop more environmentally friendly or "green" syntheses of quinolines focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption. ablelab.eu

For the high-temperature cyclization step common in the Conrad-Limpach and Gould-Jacobs reactions, several sustainable chemistry principles can be applied:

Alternative Solvents: The classical cyclization is often performed at temperatures exceeding 250 °C, traditionally using high-boiling, inert solvents like mineral oil or Dowtherm. thieme-connect.denih.gov Research has shown that other solvents, such as 1,2,4-trichlorobenzene (B33124) or ethyl benzoate, can serve as effective and potentially more manageable alternatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times in organic synthesis. ablelab.eu The high temperatures required for the Gould-Jacobs cyclization can be achieved in minutes using a microwave reactor, often leading to improved yields and purities compared to conventional heating. ablelab.eu

Catalyst-Free and Metal-Free Reactions: Some modern quinoline syntheses aim to eliminate the need for catalysts altogether. For instance, transition-metal-free oxidative cycloisomerization reactions have been developed, proceeding under aerobic conditions without a catalyst. acs.org

Catalytic Systems in this compound Formation

While the key cyclization step in the Conrad-Limpach and Gould-Jacobs syntheses is often thermal, catalysis plays a significant role in both the initial condensation and in alternative synthetic routes.

Acid Catalysis: The initial condensation between the aniline and the carbonyl compound is often catalyzed by acid. wikipedia.org

Manganese(III) Acetate: This reagent is a versatile oxidant used in radical chemistry. mdpi.com It is known to mediate the synthesis of quinoline alkaloids through radical addition and cyclization pathways. researchgate.netdergipark.org.tr The mechanism typically involves the formation of a manganese(III)-enolate complex, which generates a carbon-centered radical that can undergo further reactions. mdpi.comnih.gov While not a direct method for the primary synthesis of this compound from anilines, it could be relevant in the transformation of related quinolinone precursors.

Precursor Molecules and Their Chemical Transformations to this compound

The most direct synthesis of this compound relies on the selection of two key precursor molecules that contain all the necessary atoms for the final structure.

| Precursor Molecule | Role in Synthesis | Resulting Feature in Product | Reference(s) |

| 2,5-Dimethylaniline | Arylamine precursor | Benzene (B151609) ring with C5 and C8 methyl groups | vulcanchem.com, vulcanchem.com, cambridge.org |

| Ethyl acetoacetate | β-Ketoester precursor | Pyridinone ring with C2-methyl and C4-hydroxyl groups | wikipedia.org, vulcanchem.com |

| Diethyl (ethoxymethylene)malonate | Malonic ester derivative | Pyridinone ring with C4-hydroxyl group | wikipedia.org, thieme-connect.de |

The primary chemical transformation is the Conrad-Limpach reaction :

Condensation: 2,5-Dimethylaniline reacts with ethyl acetoacetate, typically with acid catalysis at a moderate temperature, to form an enamine intermediate, ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate.

Cyclization: This intermediate is heated to a high temperature (around 250 °C) in an inert, high-boiling solvent. wikipedia.org An intramolecular cyclization occurs, where the aromatic ring attacks the ester carbonyl, eliminating ethanol (B145695).

Tautomerization: The resulting quinolinone exists in tautomeric equilibrium with its 4-hydroxyquinoline form, this compound. wikipedia.org

An alternative, though less direct, route would involve the synthesis of 2,5,8-trimethylquinoline (B20356) first, followed by oxidation at the C4 position to introduce the hydroxyl group. The synthesis of 2,5,8-trimethylquinoline itself can be accomplished via a Doebner-von Miller reaction. acs.org

Mechanistic Elucidation of Synthetic Reaction Pathways

The mechanism of the Conrad-Limpach synthesis provides a clear pathway to this compound from the specified precursors.

The reaction proceeds through the following steps:

Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the amino group of 2,5-dimethylaniline on the ketone carbonyl of ethyl acetoacetate.

Formation of Schiff Base/Enamine: After initial addition, a molecule of water is eliminated to form a Schiff base, which is in equilibrium with its more stable enamine tautomer: ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate. This step is typically performed at temperatures around 100-140 °C.

Electrocyclic Ring Closing: This is the rate-determining step and requires significant thermal energy (~250 °C). wikipedia.org The enamine undergoes an electrocyclic reaction. The π-system of the aniline ring attacks the ester carbonyl group, forming a new C-C bond and breaking the aromaticity of the benzene ring to form a high-energy cyclohexadienyl intermediate.

Rearomatization and Elimination: The intermediate quickly rearomatizes by losing a proton, and the tetrahedral carbonyl intermediate collapses, eliminating a molecule of ethanol.

Keto-Enol Tautomerism: The final product, 2,5,8-trimethyl-1H-quinolin-4-one, is a ketone. It exists in tautomeric equilibrium with its enol form, This compound . The quinolone (keto) form generally predominates, but the compound is named as the 4-ol derivative. wikipedia.org

This regioselective and step-wise mechanism allows for the rational construction of the complex heterocyclic scaffold from simple, commercially available starting materials.

Chemical Reactivity and Derivatization Studies of 2,5,8 Trimethylquinolin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. hu.edu.jomasterorganicchemistry.com In quinoline systems, the reactivity and orientation of incoming electrophiles are governed by the activating or deactivating nature of existing substituents and the inherent electronic properties of the bicyclic structure. The pyridine (B92270) ring is generally electron-deficient and resistant to electrophilic attack, while the benzene (B151609) ring is more susceptible, akin to other benzene derivatives.

For 2,5,8-trimethylquinolin-4-ol (B1266977), the benzene ring is highly activated due to the presence of two electron-donating methyl groups at C-5 and C-8, and the activating effect of the hydroxyl group at C-4. These groups direct incoming electrophiles primarily to the ortho and para positions.

Common electrophilic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the aromatic ring. masterorganicchemistry.com A study on the nitration of 2,5,8-trimethylquinoline (B20356) demonstrated the introduction of a nitro group onto the quinoline scaffold. acs.org

Halogenation: Reactions with halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst can introduce halogen atoms. masterorganicchemistry.com The position of halogenation would be directed by the activating groups.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (–SO₃H). masterorganicchemistry.com In a related example, 8-hydroxyquinoline (B1678124) reacts with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride, demonstrating sulfonation on the benzene ring. nih.gov

The specific regiochemistry of these reactions on the this compound scaffold depends on the precise reaction conditions, but substitution is expected to occur on the activated benzene ring.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Typical Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-2,5,8-trimethylquinolin-4-ol |

| Halogenation | Br₂, FeBr₃ | Bromo-2,5,8-trimethylquinolin-4-ol |

| Sulfonation | H₂SO₄, SO₃ | This compound-sulfonic acid |

Nucleophilic Substitution Reactions at the C-4 Position

The hydroxyl group at the C-4 position of this compound is a key site for nucleophilic substitution, although it first requires conversion into a better leaving group. A common and effective method is the transformation of the 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline (B167314) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

Once formed, the 4-chloro-2,5,8-trimethylquinoline (B1361597) becomes a versatile intermediate. The chlorine atom at the C-4 position is activated towards nucleophilic displacement and can be readily replaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. For instance, studies on other quinoline systems show that the 4-chloro group can be substituted by amines, thiols, and alkoxides. mdpi.com

Table 2: Nucleophilic Substitution at the C-4 Position

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Activation | This compound | POCl₃ | 4-Chloro-2,5,8-trimethylquinoline |

| 2. Substitution | 4-Chloro-2,5,8-trimethylquinoline | Hydrazine (H₂NNH₂) | 4-Hydrazino-2,5,8-trimethylquinoline |

| 2. Substitution | 4-Chloro-2,5,8-trimethylquinoline | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2,5,8-trimethylquinoline |

| 2. Substitution | 4-Chloro-2,5,8-trimethylquinoline | Alkylamine (R-NH₂) | N-Alkyl-2,5,8-trimethylquinolin-4-amine |

Chemical Modifications Involving the Trimethyl Substituents

The three methyl groups at positions C-2, C-5, and C-8 offer additional sites for chemical modification. The methyl group at C-2 is particularly reactive due to its position adjacent to the ring nitrogen, which facilitates proton abstraction and subsequent reactions.

Oxidation: The methyl groups can be oxidized to various functional groups. For example, direct oxidation using reagents like selenium dioxide (SeO₂) or iodine in DMSO can convert a methyl group into an aldehyde (–CHO). researchgate.net

Condensation Reactions: The C-2 methyl group is sufficiently acidic to participate in condensation reactions with aldehydes and other electrophiles, allowing for the extension of the carbon chain.

Halogenation: Side-chain halogenation can be achieved under free-radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator, to form bromomethyl derivatives. These derivatives are valuable synthetic intermediates for further functionalization.

A review covering the years 2005–2022 details numerous methodologies for the side-chain modification of methyl groups at the C-2 and C-8 positions of quinolines, highlighting various metal-catalyzed and metal-free protocols for C(sp³)–H functionalization. researchgate.net

Oxidative and Reductive Chemical Transformations

The this compound scaffold can undergo both oxidative and reductive transformations that affect the entire molecule or specific parts of it.

Oxidation: Besides the modification of methyl groups, the quinoline nitrogen can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). Quinoline N-oxides exhibit altered reactivity, particularly in electrophilic substitution. researchgate.net In one study, 2,4,7-trimethyl-7,8-dihydro quinolinone was aromatized to 2,4,7-trimethylquinoline-5-ol using manganese(III) acetate, demonstrating an oxidative transformation of a related quinoline precursor. researchgate.netscispace.com

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the pyridine ring, the benzene ring, or both, depending on the reaction conditions. The product of such a reduction would be a tetrahydro- or decahydroquinoline (B1201275) derivative. ontosight.ai For example, the reduction of quinoline derivatives can lead to saturated ring systems, which increases conformational flexibility.

Formation of Novel Heterocyclic Rings Fused to or Incorporating the Quinoline Moiety

The reactivity of this compound and its derivatives allows for the construction of more complex, polycyclic systems where new heterocyclic rings are fused to the quinoline core. These reactions often utilize the existing functional groups as handles to build the new ring.

For instance, derivatives of this compound can be used as precursors. A 4-chloro derivative could react with a dinucleophile, or a suitably functionalized quinoline could undergo an intramolecular cyclization. Research has described the synthesis of various fused systems, such as:

Pyrazolo[4,3-c]quinolines: These can be synthesized from 4-hydroxyquinolin-2-one precursors via hydrazinolysis. researchgate.net

Thieno[2,3-b]quinolines: These have been synthesized and used as key intermediates to create further fused systems like pyrimido- and imidazo-thieno-quinolines. aun.edu.egrsc.org

Coumarins: A study showed that a formylated dihydroquinoline could be condensed with active methylene (B1212753) compounds to afford coumarins containing a dihydroquinoline moiety. nih.gov

These strategies demonstrate the versatility of the quinoline scaffold in building complex heterocyclic architectures.

Functionalization Strategies for Advanced Chemical Biology Applications

The quinoline scaffold is prevalent in many bioactive molecules and is a valuable starting point for developing probes and agents for chemical biology. rsc.org Functionalization of this compound can be tailored to introduce functionalities suitable for such applications.

Bioconjugation: By introducing reactive handles such as alkynes, azides, or activated esters onto the quinoline core, the molecule can be conjugated to biomolecules like proteins or peptides. For example, the synthesis of 8-hydroxyquinoline-5-sulfonamides containing an acetylene (B1199291) moiety allows for subsequent "click" reactions to form 1,2,3-triazole hybrids, a common strategy in medicinal chemistry and chemical biology. nih.gov

Fluorescent Labeling: Quinoline derivatives are often fluorescent. Modifications to the this compound structure could be used to tune its photophysical properties, creating fluorescent probes for imaging or sensing applications. One related compound, 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol, is noted for its use in synthesizing fluorescent dyes and for labeling biological macromolecules. smolecule.com

Scaffold for Bioactive Libraries: The varied reactivity of the molecule allows for the creation of libraries of related compounds through combinatorial derivatization at the C-4 position, the methyl groups, and the aromatic core. These libraries can then be screened for biological activity against various targets. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution and substitution pattern of 2,5,8-trimethylquinolin-4-ol (B1266977). magritek.comnih.gov The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

In ¹H NMR, the chemical shifts of the aromatic protons provide clear evidence for the substitution pattern. The proton on the C3 position is expected to appear as a singlet in a distinct region of the spectrum. The remaining two protons on the carbocyclic ring (at C6 and C7) would appear as an AX system of doublets, with their coupling constant indicating their ortho relationship. The three methyl groups will each produce a singlet, with their chemical shifts influenced by their position on the quinoline (B57606) ring. The hydroxyl proton at the C4 position may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton and carbon signals, confirming the connectivity of the molecular skeleton. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be crucial for confirming the regiochemistry by showing spatial proximity between the methyl protons and adjacent aromatic protons. ipb.pt For instance, NOE correlations would be expected between the C2-methyl protons and the C3-proton, and between the C5-methyl protons and the C6-proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous quinoline structures. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.45 (s, 3H) | ~18.0 |

| C3 | ~6.20 (s, 1H) | ~108.0 |

| C4 | - (OH proton, variable) | ~175.0 |

| C4a | - | ~125.0 |

| C5 | - | ~130.0 |

| C5-CH₃ | ~2.50 (s, 3H) | ~20.0 |

| C6 | ~7.30 (d, 1H) | ~128.0 |

| C7 | ~7.10 (d, 1H) | ~126.0 |

| C8 | - | ~135.0 |

| C8-CH₃ | ~2.60 (s, 3H) | ~16.0 |

Advanced Mass Spectrometry Techniques for Structural Elucidation of Complex Derivatives and Reaction Intermediates

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) using Time-of-Flight (TOF) or Orbitrap analyzers, are vital for determining the elemental composition and fragmentation pathways of this compound and its derivatives. monash.edunih.gov Electron ionization (EI) and electrospray ionization (ESI) are common methods used to generate ions for analysis. nih.gov

In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₃NO, 187.24 g/mol ). sigmaaldrich.comontosight.ai HRMS would confirm the elemental formula C₁₂H₁₃NO with high accuracy.

Tandem mass spectrometry (MS/MS) experiments help to elucidate the structure by analyzing the fragmentation patterns. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of a molecule of carbon monoxide (CO), which is a common fragmentation pathway for hydroxyquinolines and quinolones. mcmaster.ca

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 188.1070 | [C₁₂H₁₄NO]⁺ | Protonated molecule [M+H]⁺ |

| 187.0997 | [C₁₂H₁₃NO]⁺˙ | Molecular ion [M]⁺˙ |

| 172.0762 | [C₁₁H₁₀NO]⁺ | Loss of a methyl radical [M-CH₃]⁺ |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. fzu.cz While a specific crystal structure for this compound is not publicly available, analysis of related quinolinol structures allows for a detailed prediction of its solid-state characteristics. semanticscholar.orgresearchgate.net

A crystal structure of this compound would be expected to show a planar quinoline ring system. The key feature in the crystal packing would likely be intermolecular hydrogen bonding between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule, forming chains or dimeric motifs. researchgate.net Additionally, π-π stacking interactions between the aromatic quinoline rings of neighboring molecules would likely contribute to the stability of the crystal lattice. nih.gov The methyl groups would influence the packing by creating specific steric environments around the core structure.

Table 3: Typical Bond Lengths and Angles for a Substituted Quinolinol Framework (Note: Data are based on crystallographic data for analogous compounds.)

| Bond/Angle | Typical Value |

|---|---|

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-N (aromatic) | 1.32 - 1.37 Å |

| C-O (hydroxyl) | 1.35 - 1.38 Å |

| C-C (methyl) | 1.49 - 1.52 Å |

| C-N-C Angle | ~117° - 119° |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. nih.govyoutube.com These methods provide a characteristic "fingerprint" spectrum for this compound. mdpi.comhoriba.com

The IR spectrum would be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl group. Sharp bands between 3000 and 2850 cm⁻¹ would correspond to the C-H stretching vibrations of the three methyl groups. The region from 1650 to 1400 cm⁻¹ is particularly diagnostic for quinolines, containing a series of sharp bands due to the C=C and C=N stretching vibrations of the aromatic rings. mdpi.com

Raman spectroscopy provides complementary information. oatext.com While the O-H stretch is typically weak in Raman, the aromatic ring stretching vibrations are usually strong and well-defined, making Raman an excellent tool for analyzing the core heterocyclic structure. oatext.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3300 (broad) | O-H stretch (intermolecular H-bond) | IR |

| ~3050-3000 | Aromatic C-H stretch | IR, Raman |

| ~2980-2870 | Aliphatic C-H stretch (methyl) | IR, Raman |

| ~1620, 1580, 1500 | C=C and C=N ring stretching | IR, Raman (strong) |

| ~1450 | CH₃ asymmetric bending | IR |

| ~1380 | CH₃ symmetric bending | IR |

| ~1250 | C-O stretch | IR |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transition Analysis

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule. jascoinc.com The extended π-conjugated system of the quinoline ring is responsible for its characteristic electronic spectrum. uzh.ch

The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show multiple absorption bands corresponding to π → π* transitions. researchgate.net The presence of the electron-donating hydroxyl and methyl groups typically causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline parent compound.

Many quinolinol derivatives are known to be fluorescent, emitting light after being electronically excited. semanticscholar.orgresearchgate.net Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound would likely exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including quantum yield and lifetime, can be sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 5: Predicted Electronic Absorption Data for this compound (Note: Data are predicted based on analogous quinoline structures in a polar protic solvent.)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|

| ~230 | ~35,000 | π → π* |

| ~280 | ~8,000 | π → π* |

Theoretical and Computational Chemistry of 2,5,8 Trimethylquinolin 4 Ol

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for optimizing molecular geometry and calculating electronic properties.

For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311G(d) or 6-311+G(d), are commonly employed to achieve a balance between accuracy and computational cost. scirp.orgscirp.org These calculations provide optimized geometric parameters (bond lengths and angles) and electronic properties.

A key aspect of quinolin-4-ol systems is the potential for keto-enol tautomerism. Theoretical calculations can determine the relative stability of the tautomers. Studies on similar quinolin-4-one derivatives have shown that the ketone form is generally more stable than the enol form. scirp.orgresearchgate.net The thermodynamic parameters obtained from these calculations can also elucidate the equilibrium between these forms. scirp.org

Table 1: Illustrative Geometrical Parameters from DFT Optimization Note: This table is a hypothetical representation of data that would be generated from DFT calculations for 2,5,8-Trimethylquinolin-4-ol (B1266977), based on typical values for related structures.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C2-N1 | 1.37 |

| C4-O | 1.25 (keto) / 1.36 (enol) | |

| N1-H | 1.01 (keto) | |

| O-H | 0.97 (enol) | |

| Bond Angle | C2-N1-C9 | 118.5° |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed information on its conformational flexibility and its interactions with a solvent environment.

The simulation would involve placing the molecule in a box of solvent (e.g., water) and calculating the forces between atoms using a chosen force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period. Analysis of these trajectories reveals the molecule's dynamic behavior, stable conformations, and intramolecular hydrogen bonding patterns. While specific MD studies on this compound are not prevalent, the methodology is widely applied to understand how drug-like molecules behave in biological environments and interact with membranes. nih.gov

Prediction of Chemical Reactivity and Reaction Mechanism Simulation

Theoretical calculations are crucial for predicting the chemical reactivity of molecules. Frontier Molecular Orbital (FMO) theory is a key framework used for this purpose. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO energy gap (ΔE) are important descriptors of chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, condensed Fukui functions (f+, f-, f0) can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attacks, respectively. nih.gov These functions are derived from changes in electron density as electrons are added or removed, providing a quantitative measure of reactivity at each atomic site. For quinolin-4-one derivatives, such analyses have shown that the enol forms tend to be more reactive than the ketone forms. scirp.org

Table 2: Conceptual Reactivity Descriptors Note: This table illustrates the type of data generated from reactivity predictions. Values are conceptual.

| Descriptor | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.netnih.gov

The theoretical framework for a QSAR study on quinoline derivatives like this compound would involve several steps:

Data Set Selection: A series of quinoline compounds with known biological activity (e.g., antitubercular, anticancer) is selected. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum-chemical) are calculated for each molecule in the series. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the most relevant descriptors to the observed activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and assign experimental spectra. DFT calculations are commonly used to compute vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For quinoline derivatives, calculated vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net This allows for a detailed assignment of vibrational modes. Similarly, theoretical calculations of 1H and 13C NMR chemical shifts, using methods like Gauge-Independent Atomic Orbital (GIAO), can aid in the structural elucidation of the molecule. eurjchem.com Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Vis absorption spectra. eurjchem.com

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table is a hypothetical example for a quinoline derivative, demonstrating the typical correlation between theoretical and experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν1 | 3085 | 3088 | C-H stretch (aromatic) |

| ν2 | 1620 | 1625 | C=O stretch (keto form) |

| ν3 | 1580 | 1585 | C=C stretch (ring) |

Mechanistic Biological Investigations and Molecular Interactions

Molecular Target Identification and Ligand-Receptor Interaction Studies

Identifying the specific molecular targets of a compound is a foundational step in understanding its pharmacological effects. For 2,5,8-Trimethylquinolin-4-ol (B1266977), this process would involve screening against a panel of known biological receptors to determine binding affinity and selectivity. Receptor binding assays are a primary tool for this purpose.

In these assays, a radiolabeled or fluorescently tagged ligand known to bind a specific receptor is used. The ability of this compound to displace this reference ligand is measured, allowing for the calculation of its binding affinity, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Given the structural similarities to other quinoline (B57606) derivatives that interact with various receptors, a potential screening panel could include serotonin (5-HT) receptors, dopamine (D) receptors, and various kinase enzymes. nih.govnih.gov

Illustrative Data: Receptor Binding Affinity The following table represents hypothetical results from a competitive radioligand binding assay, demonstrating how the binding profile of this compound might be characterized.

| Receptor Target | Reference Ligand | Kᵢ of this compound (nM) |

| 5-HT₃ Receptor | [³H]Granisetron | 150 |

| Dopamine D₂ Receptor | [³H]Spiperone | > 10,000 |

| c-Met Kinase | [¹²⁵I]ATP analog | 850 |

| VEGFR2 Kinase | [¹²⁵I]VEGF | 1,200 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These studies would help identify primary molecular targets and guide further investigation into the compound's mechanism of action.

Enzymatic Inhibition Kinetics and Elucidation of Mechanism of Action

Should initial screenings identify an enzyme as a potential target, detailed kinetic studies are performed to characterize the nature of the inhibition. These investigations are crucial for understanding how this compound might interfere with cellular processes at a biochemical level.

Enzymatic assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound). By analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. Changes in these parameters reveal the mechanism of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed. For instance, some 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of histone demethylases.

Illustrative Data: Enzyme Inhibition Kinetics This table presents potential kinetic data for the inhibition of a hypothetical target enzyme, such as a histone demethylase, by this compound.

| Parameter | Value |

| Target Enzyme | JMJD2E (Histone Demethylase) |

| IC₅₀ (µM) | 5.2 |

| Inhibition Constant (Kᵢ) (µM) | 2.8 |

| Mechanism of Inhibition | Competitive (with respect to 2-oxoglutarate) |

| Effect on Kₘ | Increased |

| Effect on Vₘₐₓ | No change |

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidating the precise mechanism of enzymatic inhibition is fundamental to predicting the compound's biological effects and for any subsequent drug development efforts.

Cellular Uptake and Intracellular Localization Mechanisms

Understanding if and how this compound enters cells and where it localizes is vital to connect its molecular activity to a cellular response. Techniques such as fluorescence microscopy are often employed. This typically requires synthesizing a fluorescently-tagged version of the compound or using intrinsic fluorescence if present.

Live-cell imaging would be used to monitor the uptake of the compound over time and across different concentrations. Co-localization studies, using specific dyes for organelles like mitochondria, lysosomes, or the nucleus, can reveal its subcellular distribution. uni.luresearchgate.net For example, some quinoline derivatives are known to accumulate in lysosomes. researcher.life

Illustrative Data: Cellular Uptake and Localization The following table summarizes hypothetical findings from a cellular uptake study in various cancer cell lines.

| Cell Line | Uptake Efficiency (% of total compound after 24h) | Primary Intracellular Localization |

| HeLa (Cervical Cancer) | 65% | Lysosomes |

| A549 (Lung Cancer) | 58% | Cytoplasm |

| MCF-7 (Breast Cancer) | 72% | Mitochondria |

Note: The data in this table is hypothetical and for illustrative purposes only.

This information provides critical context, as the compound's location within the cell dictates which targets it can physically interact with.

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes and Affinities

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a ligand and its target protein at an atomic level. These in silico approaches would be invaluable for studying this compound, especially in the absence of experimental crystal structures.

Molecular docking predicts the preferred orientation of the compound when bound to a target protein, generating a binding score that estimates affinity. MD simulations can then be used to assess the stability of this predicted binding pose over time. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

Illustrative Data: Molecular Docking Simulation Results This table provides hypothetical results from a docking study of this compound into the active site of a target kinase.

| Parameter | Finding |

| Protein Target (PDB ID) | Example: 3VHE (c-Met Kinase) |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Met1211, Tyr1230, Asp1222 |

| Type of Interactions | Hydrogen bond with Asp1222; Pi-stacking with Tyr1230 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These computational insights can guide the synthesis of more potent and selective analogs.

Influence on Specific Biochemical Pathways and Cellular Signaling Cascades

Ultimately, the interaction of this compound with its molecular target(s) is expected to modulate specific biochemical pathways and cellular signaling cascades. The quinoline scaffold is present in many compounds known to affect pathways critical to cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways. nih.govscispace.com

To investigate these effects, techniques like Western blotting would be used to measure changes in the levels and phosphorylation status of key proteins within these cascades after treating cells with the compound. A change in the phosphorylation of proteins like Akt or ERK would indicate modulation of their respective pathways.

Illustrative Data: Effect on PI3K/Akt Signaling Pathway The table below shows hypothetical results from a Western blot analysis examining the phosphorylation of key signaling proteins in cells treated with this compound.

| Protein | Change in Phosphorylation (relative to control) |

| Akt (Ser473) | ⬇️ 60% decrease |

| mTOR (Ser2448) | ⬇️ 55% decrease |

| p70S6K (Thr389) | ⬇️ 70% decrease |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Chemical Biology and Medicinal Chemistry Research Focus on Design Principles

Design and Synthesis of Novel Chemical Probes and Biological Tools

The design of chemical probes—molecules used to study and manipulate biological systems—relies on a core scaffold that can be readily and systematically modified. The 2,5,8-trimethylquinolin-4-ol (B1266977) structure is an attractive starting point for such endeavors. The quinolin-4-one skeleton can be synthesized through established methods like the Conrad-Limpach or Gould-Jacobs reactions, which can be adapted to introduce the desired methylation pattern. nih.govresearchgate.net

Once the core is obtained, its functional groups serve as handles for further chemical modification.

The 4-hydroxyl group: This group can be alkylated or acylated to introduce linkers, which can then be attached to reporter molecules (like fluorophores), affinity tags (like biotin), or photoreactive groups for covalent labeling of target proteins.

The aromatic rings: The benzene (B151609) and pyridine (B92270) rings can undergo various substitution reactions, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for a target protein.

The ring nitrogen: The nitrogen atom at position 1 can be protonated or alkylated, which alters the molecule's charge distribution and hydrogen-bonding capabilities, providing another avenue for modifying biological interactions. orientjchem.org

By leveraging these synthetic routes, researchers can design and create libraries of probes based on the this compound scaffold to investigate protein function, identify new drug targets, and elucidate biological pathways.

Development of this compound as a Privileged Scaffold for Molecular Design

The concept of a privileged scaffold refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets through systematic modification. hebmu.edu.cnresearchgate.net The quinoline (B57606) nucleus is a classic example of such a scaffold, forming the core of drugs with activities ranging from anticancer to antimicrobial. nih.govnih.govnih.gov The this compound structure embodies the key features of a privileged scaffold with specific enhancements conferred by its substitution pattern.

Rigid Bicyclic Core: The fused benzene and pyridine rings provide a structurally rigid and planar system that reduces the entropic penalty upon binding to a target, often leading to higher affinity. This core can engage in favorable pi-stacking interactions with aromatic residues in a protein's binding site.

Strategic Functionalization: The 4-oxo group (in its keto tautomer) is a potent hydrogen bond acceptor, while the adjacent N-H group is a hydrogen bond donor. These features are crucial for anchoring the molecule within a binding pocket.

Modulation by Methyl Groups: The three methyl groups at positions 2, 5, and 8 play a critical role in defining the molecule's pharmacological profile. They increase lipophilicity, which can enhance membrane permeability, and provide steric bulk that can be exploited to achieve selectivity for a specific target by probing hydrophobic sub-pockets not present in related proteins.

This combination of a rigid, interactive core with strategically placed, modulatory methyl groups makes this compound a highly "druggable" and versatile scaffold for developing libraries of compounds aimed at various therapeutic targets. nih.govresearchgate.net

Exploration of Photophysical Properties for Biosensing and Imaging Applications

Heterocyclic aromatic compounds, particularly those containing hydroxyl groups like quinolinols, often possess interesting photophysical properties such as fluorescence. The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, is widely known for its use in fluorescent chemosensors for detecting metal ions. nih.gov The fluorescence of these systems arises from the extended π-conjugated system of the quinoline ring.

The this compound scaffold is also a candidate for such applications. Its photophysical properties would be influenced by several factors:

Tautomerism: The equilibrium between the 4-ol and 4-one forms can influence the absorption and emission spectra.

Substitution: The electron-donating methyl groups can modulate the energy levels of the molecular orbitals, shifting the fluorescence wavelength.

Environmental Sensitivity: The fluorescence of such a scaffold is often sensitive to solvent polarity, pH, and the presence of metal ions. The nitrogen atom and the 4-hydroxyl group can act as a chelation site for metal cations, which typically results in a significant change in fluorescence intensity or wavelength, forming the basis for a sensor.

While the specific photophysical characteristics of this compound require experimental determination, its structural analogy to other fluorescent quinolinols suggests a strong potential for its development into novel probes for biological imaging and biosensing applications.

Role as Precursors for the Synthesis of Diverse Biologically Active Molecules

The chemical reactivity of the quinolin-4-one core makes it a valuable precursor for the synthesis of more complex, biologically active molecules. nih.govmdpi.com The this compound scaffold can be chemically transformed through a variety of reactions to generate a diverse library of derivatives. researchgate.netnih.gov

Key synthetic transformations include:

O-Alkylation and O-Acylation: Reaction at the 4-hydroxyl group to introduce different ether or ester functionalities.

N-Alkylation: Modification of the ring nitrogen to create quaternary quinolinium salts or N-substituted quinolones.

Halogenation: Introduction of chlorine or bromine onto the aromatic ring, which can then serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex architectures.

Condensation Reactions: The quinolin-4-one moiety can be used as a building block for constructing fused heterocyclic systems, such as pyrimido[4,5-b]quinolines. nih.gov

This synthetic versatility allows medicinal chemists to use this compound as a starting material to access a wide range of chemical space and develop compounds with tailored biological activities, from anticancer to antimicrobial agents. nih.govnih.gov

Development of Cell-Free and Cell-Based Assays for Target Modulation Studies

To evaluate the biological potential of new molecules derived from the this compound scaffold, a tiered approach using both cell-free and cell-based assays is essential. The specific assays employed depend on the intended therapeutic area, which for quinoline derivatives often includes oncology and infectious diseases. researchgate.netnih.gov

Cell-Free Assays are used for initial screening and to confirm direct interaction with a molecular target.

| Assay Type | Purpose | Example Target for Quinoline Derivatives |

| Enzyme Inhibition Assay | To measure the ability of a compound to inhibit the activity of a specific enzyme. | Protein kinases (e.g., EGFR, HER-2), DNA gyrase, Topoisomerase. rsc.orgacs.org |

| Receptor Binding Assay | To quantify the affinity of a compound for a specific receptor. | G-protein coupled receptors (GPCRs), nuclear receptors. |

| Protein-Protein Interaction (PPI) Assay | To screen for compounds that disrupt the interaction between two proteins. | p53-MDM2, Bcl-2 family interactions. |

Cell-Based Assays provide information on a compound's activity in a more biologically relevant context, assessing its effects on living cells.

| Assay Type | Purpose | Example Cell Lines / Organisms | Representative Findings for Quinoline Analogs |

| Antiproliferative / Cytotoxicity Assay (e.g., MTT, CCK8) | To measure the concentration at which a compound inhibits cell growth (GI50) or is cytotoxic (IC50). | Cancer cell lines (MCF-7, HCT-116, A549, PC-3). researchgate.netnih.govnih.gov | Novel quinoline derivatives show GI50 values in the low micromolar to nanomolar range. rsc.orgnih.gov |

| Antimicrobial Assay (e.g., MIC determination) | To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. | Bacteria (S. aureus, E. coli), Fungi (C. albicans). acs.orgnih.gov | Certain quinoline-thiazole hybrids exhibit MIC values as low as 7.81 µg/mL against S. aureus. acs.org |

| Cell Cycle Analysis | To determine if a compound causes cells to arrest at a specific phase of the cell cycle. | Cancer cell lines. | Active compounds can induce cell cycle arrest at the G2/M phase. nih.gov |

| Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activation) | To determine if a compound induces programmed cell death. | Cancer cell lines. | Compounds can promote apoptosis by activating caspases and altering the expression of Bcl-2 family proteins. rsc.orgmdpi.com |

| Target Engagement Assay | To confirm that the compound interacts with its intended target within the cell. | Engineered cell lines. | Measures changes in thermal stability of the target protein or displacement of a fluorescent probe. |

Through this systematic evaluation, derivatives of this compound can be profiled for their potency, selectivity, and mechanism of action, guiding the development of promising lead compounds for further preclinical investigation.

Future Directions and Emerging Research Avenues for 2,5,8 Trimethylquinolin 4 Ol

While specific research on 2,5,8-trimethylquinolin-4-ol (B1266977) is limited, its core quinoline (B57606) structure places it at the center of numerous innovative research fields. The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, known for its wide array of biological activities and versatile physicochemical properties. nih.govchemrj.orgijppronline.com The future exploration of this compound and its derivatives is poised to benefit from cutting-edge technologies and interdisciplinary approaches that are currently shaping the broader field of quinoline chemistry. This article explores the prospective research avenues for this compound, based on emerging trends in the study of quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,8-Trimethylquinolin-4-ol, and how do reaction conditions influence yield?

- Methodology : Start with a Friedländer or Skraup synthesis using substituted anilines and ketones. For example, 2-methylquinoline derivatives are synthesized via cyclization under acidic conditions (e.g., sulfuric acid) . Optimize methyl group incorporation by adjusting stoichiometry of methylating agents (e.g., methyl iodide) and reaction time. Monitor intermediates via TLC and confirm purity (>95%) using HPLC .

- Data Consideration : Yields may vary with solvent polarity (e.g., ethanol vs. dioxane) and temperature. For instance, trifluoromethyl analogs achieve 70–85% yields in ethanol reflux , while isoindole derivatives require acetic acid co-solvents .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Use NMR to identify methyl group positions (δ 2.3–2.6 ppm for aromatic methyl) and NMR for carbonyl (C-4, δ ~180 ppm). Compare with PubChem data for similar compounds (e.g., 6-Methoxy-2-methylquinolin-4-ol, MW 189.21 g/mol) . Mass spectrometry (ESI-MS) can confirm molecular weight (calculated: 217.27 g/mol). X-ray crystallography resolves regiochemical ambiguities, as shown for 4-phenylquinolin-2-ol derivatives .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

- Methodology : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12). Trifluoromethyl analogs show limited aqueous solubility but dissolve in DMSO . Stability studies (TGA/DSC) reveal decomposition temperatures >200°C, similar to 4-methylquinolin-6-ol . Store in amber glass under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodology : Standardize assay protocols (e.g., MIC for antimicrobial studies) and validate purity via orthogonal methods (HPLC, NMR). For example, 6-amino-2-methylquinolin-4-ol derivatives show variable cytotoxicity due to impurities in thiourea byproducts . Use dose-response curves to differentiate intrinsic activity from solvent artifacts .

- Data Analysis : Compare IC values across studies; discrepancies >10-fold may indicate structural misassignment or assay interference .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodology : Perform DFT calculations to map electron density (e.g., C-4 carbonyl as electrophilic site). Experimentally, react with amines (e.g., benzylamine) in THF at 60°C; monitor via NMR for imine formation (δ 8.2–8.5 ppm). Compare with 3-chloro-6-methoxyquinolin-4-ol, where chlorine enhances electrophilicity at C-4 .

- Kinetics : Pseudo-first-order rate constants (k) reveal methyl groups sterically hinder substitutions at C-2/C-8 .

Q. How can analytical methods distinguish this compound from its synthetic byproducts?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Byproducts (e.g., demethylated analogs) elute earlier due to lower hydrophobicity. LC-MS/MS identifies fragment ions (e.g., m/z 217 → 174 for methyl loss) .

- Case Study : In 2,6-di(trifluoromethyl)quinolin-4-ol synthesis, TLC (hexane:EtOAc 3:1) distinguishes starting material (R 0.2) from product (R 0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.